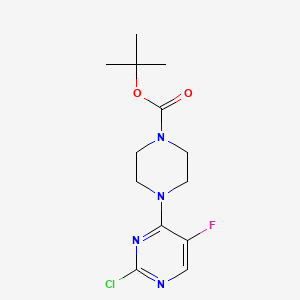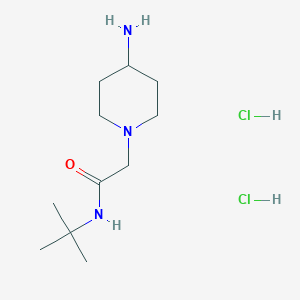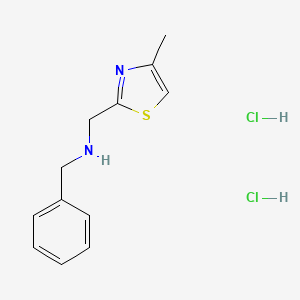![molecular formula C12H20Cl2N2O B1396485 [1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride CAS No. 1332531-03-9](/img/structure/B1396485.png)
[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride
描述
[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride: is a versatile chemical compound with significant potential in scientific research and various industrial applications. This compound is known for its unique structural features, which make it a valuable candidate for drug synthesis, catalysis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride typically involves the following steps:
Formation of Piperidin-3-ylmethanol: : This intermediate can be synthesized through the reduction of piperidin-3-one.
Alkylation: : The piperidin-3-ylmethanol is then alkylated with 2-pyridinecarbaldehyde to form the corresponding imine.
Reduction: : The imine is reduced to form the final product, [1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol .
Conversion to Dihydrochloride: : The free base is then converted to its dihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: : Reduction reactions can be used to convert the compound to its amine derivatives.
Substitution: : Nucleophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like halides and amines are used, often in the presence of a base.
Major Products Formed
Oxidation: : Piperidin-3-one derivatives.
Reduction: : Piperidin-3-ylmethanol derivatives.
Substitution: : Various substituted piperidines.
科学研究应用
[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride: has a wide range of applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders.
Industry: : Utilized in material science for the development of new materials with unique properties.
作用机制
The mechanism by which [1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.
相似化合物的比较
[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride: is unique due to its specific structural features and reactivity. Similar compounds include:
Piperidine derivatives: : These compounds share the piperidine ring but differ in their substituents.
Pyridine derivatives: : Compounds containing pyridine rings with various functional groups.
In comparison, This compound
属性
IUPAC Name |
[1-(pyridin-2-ylmethyl)piperidin-3-yl]methanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c15-10-11-4-3-7-14(8-11)9-12-5-1-2-6-13-12;;/h1-2,5-6,11,15H,3-4,7-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJLVLCGLVYPPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=N2)CO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


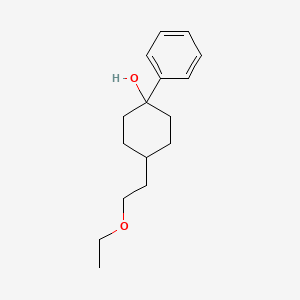
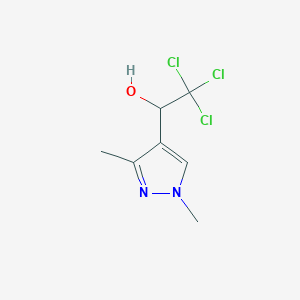
![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one](/img/structure/B1396404.png)
![1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B1396406.png)
![1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1396409.png)
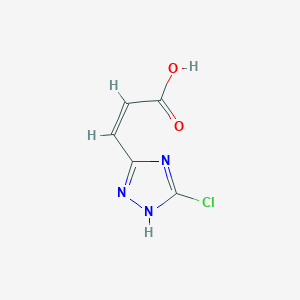
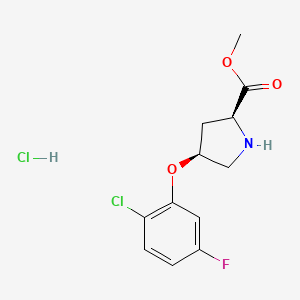
![4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B1396412.png)
![2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1396414.png)
![4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1396415.png)
